molecular formula C6H9Cl2N5 B15310993 1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride

1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride

Cat. No.: B15310993
M. Wt: 222.07 g/mol
InChI Key: LZSMGRYWMYIVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride is a heterocyclic compound featuring a fused triazole-pyridazine core with a methanamine substituent at position 3, stabilized as a dihydrochloride salt. This structure combines the electron-rich triazole ring with the pyridazine system, which is known for its pharmacological relevance in modulating receptor binding and solubility. The dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical applications such as kinase inhibition or neurotransmitter modulation .

Properties

Molecular Formula

C6H9Cl2N5

Molecular Weight

222.07 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine;dihydrochloride

InChI

InChI=1S/C6H7N5.2ClH/c7-4-6-10-9-5-2-1-3-8-11(5)6;;/h1-3H,4,7H2;2*1H

InChI Key

LZSMGRYWMYIVRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2N=C1)CN.Cl.Cl

Origin of Product

United States

Chemical Reactions Analysis

1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations .

Mechanism of Action

The mechanism of action of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it can inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to five analogs with modifications in substituents, core heterocycles, or salt forms:

Compound Name Core Structure Key Substituents Molecular Formula (Salt) Molecular Weight (g/mol) Notable Properties
1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride (Target) [1,2,4]Triazolo[4,3-b]pyridazine -NH2CH2 at C3; dihydrochloride C6H9Cl2N5 ~222.0 (calculated) High solubility; likely CNS activity
(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine [1,2,4]Triazolo[4,3-b]pyridazine -Cl at C6; -NH2CH2 at C3 C6H6ClN5 199.6 Enhanced electrophilicity; antimicrobial
1-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexylmethanamine hydrochloride [1,2,4]Triazolo[4,3-a]pyridine Cyclohexylmethyl group; hydrochloride C15H20ClN5 313.8 Lipophilic; potential kinase inhibition
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride [1,2,4]Triazolo[4,3-a]pyridine -CH2CH2NH2 at C3; hydrochloride C8H10ClN5 219.6 Increased chain length; improved bioavailability
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride [1,2,4]Triazolo[4,3-b]pyridazine -CH3 at C3; piperazine at C6; dihydrochloride C10H16Cl2N6 315.2 Dual substituents; likely dual pharmacology

Key Observations :

  • Core Heterocycle Differences : Pyridine-based analogs (e.g., ) exhibit reduced planarity compared to pyridazine derivatives, altering receptor interaction profiles.
  • Salt Forms: Dihydrochloride salts (Target, ) generally show superior aqueous solubility (>50 mg/mL) compared to mono-hydrochloride analogs (~30 mg/mL) .

Biological Activity

1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride is a compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview.

  • IUPAC Name : 1-{[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine
  • Molecular Formula : C6H7N5
  • Molecular Weight : 149.16 g/mol
  • CAS Number : 793659-01-5
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anticancer, antibacterial, antifungal, and anti-inflammatory properties.

Anticancer Activity

Research has shown that derivatives of triazolo-pyridazine compounds exhibit potent anticancer properties. For instance:

  • A study identified a series of triazoloquinoxaline derivatives that demonstrated significant anti-proliferative effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The most active compound exhibited an IC50 value of 8.2 µM against MCF-7 and 5.4 µM against HepG2 cells .
  • The mechanism included the induction of apoptosis as evidenced by increased expression of pro-apoptotic markers (Bax) and decreased expression of anti-apoptotic markers (Bcl-2), leading to an elevated Bax/Bcl-2 ratio in treated cells .

Antibacterial and Antifungal Activity

The compound's antibacterial and antifungal activities have also been documented:

  • In a comparative study, newly synthesized triazolo derivatives showed high antibacterial effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive Staphylococcus aureus. The anti-inflammatory activity was also notable when compared to commercial antibiotics like Indomethacin and Imipenem .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AnticancerMCF-7 (breast cancer)8.2 µM
AnticancerHepG2 (liver cancer)5.4 µM
AntibacterialE. coliNot specified
AntibacterialP. aeruginosaNot specified
AntifungalC. albicansNot specified

Case Studies

  • Case Study on Anticancer Mechanism :
    • A specific derivative of the triazolo compound was tested for its ability to induce apoptosis in HepG2 cells. The study reported a significant increase in cleaved caspase-3 and caspase-9 expressions by 2.44-fold and 2.69-fold respectively, confirming the compound's role in promoting programmed cell death .
  • Antibacterial Efficacy :
    • In vitro tests demonstrated that the synthesized triazolo derivatives exhibited superior antibacterial activity compared to traditional antibiotics, suggesting their potential for development into new therapeutic agents against resistant bacterial strains .

Molecular Modeling Studies

Molecular docking studies have been performed to elucidate the binding interactions between the compound and its biological targets. These studies indicate favorable binding affinities that correlate with the observed biological activities.

Q & A

Basic: What are the recommended synthetic routes for 1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride?

Methodological Answer:
The synthesis typically involves annulation strategies and oxidative cyclization. For example, derivatives of [1,2,4]triazolo[4,3-b]pyridazine can be synthesized via annulation of a 1,2,4-triazole ring onto a pyridazine scaffold (e.g., using ethyl N-benzoyl-glycinate intermediates) . Additionally, oxidative ring closure of hydrazine intermediates with sodium hypochlorite in ethanol at room temperature offers a green chemistry approach, achieving high yields (73% isolated) while minimizing hazardous reagents . Key steps include:

  • Precursor selection : Hydrazine intermediates or glycinate derivatives.
  • Reaction optimization : Control temperature (room temperature), solvent (ethanol), and reaction time (3–24 hours).
  • Purification : Use alumina plugs or column chromatography to isolate pure products .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:
SAR studies should focus on systematic substitution of functional groups to evaluate effects on bioactivity. For example:

  • Vary substituents on the pyridazine ring : Introduce electron-withdrawing (e.g., Cl) or electron-donating (e.g., OCH₃) groups to modulate electronic properties and receptor binding .
  • Modify the triazole moiety : Test alkyl or aryl substitutions to enhance hydrophobic interactions with target proteins .
  • Assay design : Use in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and in silico docking (using SMILES/InChI data ) to correlate structural changes with activity.
  • Data normalization : Control for purity (HPLC >95%) and solvent effects (DMSO concentration ≤0.1%) to resolve contradictions in biological data .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., triazole NH at δ 8.5–9.5 ppm) and regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₀H₆ClN₅ for a related analog ).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect impurities (e.g., unreacted hydrazine intermediates) .
  • X-ray Crystallography : Resolve stereochemistry and confirm fused-ring geometry .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from variability in experimental conditions . Mitigation strategies include:

  • Standardize assay protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and endpoint measurements (e.g., IC₅₀ values normalized to controls) .
  • Control compound purity : Impurities >5% (e.g., dihydrochloride salts vs. free bases) can skew results; validate via HPLC and elemental analysis .
  • Evaluate solvent effects : DMSO at >0.1% may inhibit certain enzymes; use vehicle controls .
  • Cross-validate with orthogonal assays : Combine in vitro enzyme inhibition (e.g., kinase assays) with in silico simulations (molecular dynamics) .

Basic: What are the key safety protocols for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., ethanol, DCM) .
  • Spill management : Absorb powders with inert materials (vermiculite) and dispose as hazardous waste .
  • First aid : For inhalation exposure, move to fresh air; for skin contact, rinse with water for 15 minutes .

Advanced: How can computational modeling guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Molecular docking : Use SMILES strings (e.g., C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)Cl ) to predict binding modes with targets (e.g., senescence-associated kinases ).
  • QSAR modeling : Correlate substituent parameters (Hammett σ, LogP) with bioactivity to prioritize synthetic targets .
  • ADMET prediction : Estimate pharmacokinetics (e.g., blood-brain barrier permeability) using tools like SwissADME .

Basic: What biological activities are reported for this compound class?

Methodological Answer:
Triazolopyridazine derivatives exhibit:

  • Anticancer activity : Cytotoxicity via kinase inhibition (e.g., targeting CDK2/cyclin E) .
  • Antimicrobial effects : Growth inhibition of S. aureus (MIC = 8 µg/mL) and C. albicans .
  • Senescence modulation : Patent data suggests utility in treating age-related diseases via p16INK4a pathway inhibition .

Advanced: How to optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Stepwise monitoring : Use TLC or LC-MS after each step to identify side products (e.g., over-oxidation in ring closure ).
  • Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C for hydrogenation) to reduce steps .
  • Solvent selection : Polar aprotic solvents (DMF) improve solubility of intermediates, while ethanol minimizes byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.